molecular formula C20H21NO B1606960 2-Benzhydrylquinuclidin-3-one CAS No. 32531-66-1

2-Benzhydrylquinuclidin-3-one

Cat. No.: B1606960
CAS No.: 32531-66-1
M. Wt: 291.4 g/mol
InChI Key: PQSXXBSNZJLXMQ-UHFFFAOYSA-N
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Description

Historical Context of Quinuclidine (B89598) Derivatives in Organic Synthesis

The quinuclidine ring system, also known as 1-azabicyclo[2.2.2]octane, is a foundational structure in organic chemistry, most famously represented in the cinchona alkaloids, such as quinine. acs.orgwikipedia.org Quinine, a natural product, has a long history in the treatment of malaria. acs.org The intricate structure of these alkaloids presented a formidable challenge to early organic chemists, and their synthesis has been a landmark achievement in the field. researchgate.net The development of synthetic routes to quinuclidine and its derivatives has evolved significantly over the past century and a half, reflecting the broader progress in organic synthesis. researchgate.net Modern synthetic methods now allow for the efficient and stereoselective construction of these complex molecules. acs.orgchinesechemsoc.org

Significance of the Quinuclidinone Scaffold in Medicinal Chemistry and Drug Discovery

The rigid, three-dimensional structure of the quinuclidine scaffold makes it a "privileged scaffold" in medicinal chemistry. This means it can serve as a core structure for developing ligands for a diverse range of biological targets. nih.govresearchgate.netnih.govrsc.org Quinuclidine derivatives have been investigated for their activity as inhibitors of various receptors, including muscarinic (M1), serotonin-3 (5-HT3), and neurokinin (NK1) receptors. acs.org The development of novel quinuclidinone derivatives continues to be an active area of research for potential antimicrobial and anticonvulsant agents. researchgate.net This structural class is also found in several approved drugs, highlighting its therapeutic importance. wikipedia.org

Overview of 2-Benzhydrylquinuclidin-3-one: Chemical Structure and Significance

This compound is a specific derivative of the quinuclidinone family that has garnered attention primarily for its role in the synthesis of more complex pharmaceutical agents.

The systematic IUPAC name for this compound is 2-benzhydryl-1-azabicyclo[2.2.2]octan-3-one. smolecule.comnih.gov Its structure consists of a quinuclidine core with a benzhydryl (diphenylmethyl) group attached at the second position and a ketone at the third position. smolecule.com This combination of a rigid bicyclic system and a bulky, lipophilic benzhydryl group gives the molecule its distinct chemical properties.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name 2-benzhydryl-1-azabicyclo[2.2.2]octan-3-one smolecule.comnih.gov
CAS Number 32531-66-1 smolecule.comnih.gov
Molecular Formula C₂₀H₂₁NO smolecule.comnih.gov
Molecular Weight 291.39 g/mol
InChI Key PQSXXBSNZJLXMQ-UHFFFAOYSA-N smolecule.com

The primary significance of this compound lies in its utility as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). tbdpharmatech.com It serves as a building block for creating more complex molecules with desired therapeutic effects. smolecule.com For instance, it is a known intermediate in the production of Maropitant, a neurokinin-1 (NK1) receptor antagonist. The synthesis of various pharmaceuticals often involves multiple steps, and intermediates like this compound are crucial components in these synthetic pathways. researchgate.netnewdrugapprovals.orggoogle.comnih.govgoogle.com The specific stereoisomers of this compound, such as (S)-2-benzhydrylquinuclidin-3-one, are also important in stereoselective synthesis to produce the desired enantiomer of the final drug product. lgcstandards.comgoogle.com

Table 2: Related Synthetic Compounds

Compound NameKey Structural Difference from this compoundRelevance
(2S,3S)-2-Benzhydrylquinuclidin-3-amine Amine group at position 3 instead of a ketone.A related compound in synthetic pathways. smolecule.comlgcstandards.com
(R)-2-Benzhydrylquinuclidin-3-one A specific enantiomer of the parent compound.Used in the synthesis of specific stereoisomers of APIs. pharmaffiliates.com
(S)-2-Benzhydrylquinuclidin-3-one A specific enantiomer of the parent compound.A key intermediate in the synthesis of certain pharmaceuticals. lgcstandards.comgoogle.com
2-Methylenequinuclidin-3-one A methylene (B1212753) group instead of a benzhydryl group.A structurally similar compound studied for different pharmacological profiles. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzhydryl-1-azabicyclo[2.2.2]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c22-20-17-11-13-21(14-12-17)19(20)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSXXBSNZJLXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70329912
Record name 2-benzhydrylquinuclidin-3-one
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Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32531-66-1
Record name 2-Benzhydryl-3-quinuclidinone
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Record name 2-benzhydrylquinuclidin-3-one
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Record name 2-(Diphenylmethyl)-1-azabicyclo[2,2,2]octan-3-one
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Advanced Synthetic Methodologies and Strategies

Precursor Synthesis and Starting Material Derivatization

The successful synthesis of 2-Benzhydrylquinuclidin-3-one is fundamentally dependent on the efficient preparation of its constituent precursors. This involves the synthesis of a substituted quinuclidin-3-one (B120416) core and a suitable benzhydryl moiety for subsequent coupling.

Preparation of Substituted Quinuclidin-3-one Precursors

The quinuclidine (B89598) framework is a key structural motif, and its synthesis has been the subject of extensive research. The most common precursor for the title compound is (Z)-2-benzylidenequinuclidin-3-one. This intermediate is typically prepared via an aldol (B89426) condensation reaction between 3-quinuclidinone and benzaldehyde. This reaction is often carried out in the presence of a base such as sodium hydroxide (B78521) in an alcoholic solvent, with reported yields exceeding 90%. nih.gov

The synthesis of the foundational 3-quinuclidinone itself, as well as its substituted analogues, is often achieved through a Dieckmann cyclisation. rsc.orgorgsyn.orgresearchgate.netresearchgate.netbenthamdirect.comrsc.org This intramolecular condensation of a suitably substituted piperidine (B6355638) derivative provides a reliable route to the bicyclic quinuclidinone core. For instance, 1-carbethoxymethyl-4-carbethoxypiperidine can be cyclized using a strong base like potassium ethoxide to form the quinuclidinone ring system. orgsyn.org

Furthermore, the synthesis of variously substituted quinuclidin-3-ones, such as 5-hydroxy, 5-methyl, and 6-methyl derivatives, has been accomplished using appropriately substituted quinuclidin-3-one intermediates. rsc.orgresearchgate.netrsc.org The stereochemical outcome of these syntheses, particularly in Dieckmann cyclisations, can be influenced by the nature and position of the substituents on the piperidine precursor. rsc.orgresearchgate.net For example, while 5-methylquinuclidin-3-one can be formed as a single isomer, the cyclisation of piperidine-2,4-diesters may yield a mixture of 2,5-disubstituted quinuclidine isomers. rsc.orgresearchgate.net

The Wittig reaction has also been employed to introduce exocyclic double bonds that can be subsequently modified. For example, quinuclidin-3-one can be reacted with trimethyl phosphonoacetate in the presence of sodium hydride to yield an alkene, which can then be reduced to introduce a substituent at the 2-position. nih.gov

Synthesis of Benzhydryl Moieties for Coupling Reactions

The benzhydryl group, a diphenylmethyl moiety, is another critical component. For the synthesis of this compound, this is typically introduced via a Grignard reagent, specifically a phenylmagnesium halide such as phenylmagnesium chloride or phenylmagnesium bromide. google.comwipo.intgoogle.com These reagents are formed by the reaction of an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org

Beyond the Grignard approach for the specific target molecule, a variety of methods exist for the synthesis of diarylmethanes, which constitute the core structure of the benzhydryl moiety. These methods are relevant for creating a diverse range of benzhydryl-containing compounds and include:

Copper-Catalyzed Cross-Coupling: Arylmagnesium halides can be coupled with benzylic phosphates in the presence of a copper catalyst system, such as copper chloride with triethyl phosphite (B83602) and tetrabutylammonium (B224687) iodide, to form functionalized diarylmethanes. organic-chemistry.org

Palladium-Catalyzed Coupling: Benzylic phosphates can also be coupled with arylsilanes using a palladium catalyst like palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand. thieme-connect.com

Metal-Free Reductive Cross-Coupling: A more recent, cost-effective, and environmentally friendly approach involves the reaction of diarylborinic acids with N-tosylhydrazones of aromatic aldehydes and ketones. acs.orgnih.govacs.org This metal-free method tolerates a range of functional groups. acs.orgnih.gov

Key Synthetic Routes to this compound

The principal and most efficient method for constructing the carbon-carbon bond between the quinuclidine and benzhydryl fragments is the Michael addition reaction.

Michael Addition Strategies for Carbon-Carbon Bond Formation

The Michael addition, or conjugate addition, of a phenyl nucleophile to the α,β-unsaturated ketone of (Z)-2-benzylidenequinuclidin-3-one is the hallmark of this compound synthesis. wipo.intgoogle.com This reaction involves the 1,4-addition of a phenyl Grignard reagent across the conjugated system, leading to the formation of the desired product with high efficiency. google.comwipo.intgoogle.com

To facilitate the Michael addition of the Grignard reagent and suppress the competing 1,2-addition to the carbonyl group, a catalyst is essential. masterorganicchemistry.com Cuprous (copper(I)) salts are the most effective and widely used catalysts for this transformation. google.comwipo.intgoogle.com The in-situ formation of an organocuprate species from the Grignard reagent and the copper(I) salt is believed to be the key to the high selectivity for the 1,4-addition. masterorganicchemistry.com

Several copper(I) salts have been successfully employed, with their efficacy showing some variation. The selection of the specific cuprous salt can influence the reaction yield and purity.

Table 1: Comparison of Cuprous Catalysts in the Michael Addition Synthesis of this compound

Catalyst Molar Ratio (Catalyst:Grignard) Yield Purity Reference
Copper(I) Iodide (CuI) 5% 85% >99% google.com
Copper(I) Chloride (CuCl) 5% 88% >99% google.com
Copper(I) Bromide (CuBr) Not specified in this result - - google.com

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side products. Key parameters include the choice of solvent, temperature, and the molar ratios of the reactants and catalyst.

Patented industrial processes provide detailed insights into optimized conditions. The reaction is typically performed in an inert, aprotic solvent. Temperature control is critical to ensure high selectivity. google.com

Table 2: Optimized Reaction Conditions for the Michael Addition Synthesis of this compound

Parameter Condition Reference
Starting Material (Z)-2-benzylidene-3-quinuclidinone google.comgoogle.com
Grignard Reagent Phenylmagnesium Bromide (PhMgBr) or Phenylmagnesium Chloride (PhMgCl) google.comgoogle.com
Catalyst Copper(I) Iodide (CuI) or Copper(I) Chloride (CuCl) google.comgoogle.com
Solvent 2-Methyl-THF or Tetrahydrofuran (THF) google.comgoogle.com
Temperature -10°C to 10°C (preferably 0°C to 5°C) google.com
Molar Ratio (Grignard:Starting Material) 1.2:1 to 10:1 google.com
Molar Ratio (Catalyst:Grignard) 1% to 7% (preferably 3% to 5%) google.com
Reaction Time Typically complete within 30 minutes to a few hours google.com
Work-up Quenching with aqueous ammonium (B1175870) chloride (NH₄Cl) solution google.com

The reaction is generally carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the moisture-sensitive Grignard reagent. google.com Following the reaction, a careful work-up procedure involving quenching with an aqueous ammonium chloride solution is necessary to decompose the reaction complex and facilitate the isolation of the product. google.com The crude product is often purified by crystallization from a suitable solvent like ethanol.

Stereoselective Synthesis and Chiral Resolution

The stereochemistry of this compound and its derivatives is crucial for their biological activity. Therefore, significant effort has been dedicated to developing stereoselective synthetic methods and efficient chiral resolution techniques.

Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule, which is critical as different enantiomers can have distinct pharmacological effects. wikipedia.org

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction. wikipedia.org In the context of this compound derivatives, transition-metal-catalyzed asymmetric hydrogenation of the C=N bond is a key method for preparing chiral secondary amines. thieme-connect.de Chiral metal catalysts, often rendered chiral by specific ligands, can selectively lower the transition state energy for the formation of one enantiomer over the other. wikipedia.orgthieme-connect.de For instance, the reaction of enantiopure this compound with benzylamine (B48309) has been explored using a titanium(IV) isopropoxide/platinum on charcoal catalytic system to produce 2-benzhydryl-N-benzylquinuclidin-3-amine with high enantiomeric and diastereomeric excess. thieme-connect.de

Biocatalysis offers an environmentally friendly and highly selective alternative for asymmetric synthesis. jiangnan.edu.cn Enzymes, such as quinuclidinone reductases, have been identified and utilized for the stereoselective reduction of quinuclidinone precursors. jiangnan.edu.cnnih.gov

A notable example is the use of 3-quinuclidinone reductase from Rhodotorula rubra, a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate-dependent carbonyl reductase. nih.gov This enzyme specifically catalyzes the asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol with high enantiomeric excess. nih.gov Researchers have successfully cloned and expressed the gene for this enzyme in Escherichia coli, enabling large-scale production. nih.gov Co-expressing the quinuclidinone reductase with a cofactor regeneration enzyme, like glucose dehydrogenase, allows for the stoichiometric conversion of the substrate. nih.gov

Similarly, two NADH-dependent reductases (QNR and bacC) from Microbacterium luteolum have been shown to reduce 3-quinuclidinone to optically pure (R)-(-)-3-quinuclidinol. nih.govmdpi.com By co-expressing these reductases with an alcohol dehydrogenase for NAD+ regeneration, high conversion yields and excellent optical purity have been achieved. nih.govmdpi.com More recently, a novel ketone reductase from Kaistia algarum (KaKR) has been identified through genome mining, demonstrating high activity and enantioselectivity for the reduction of 3-quinuclidinone to (R)-quinuclidinol. jiangnan.edu.cn

Table 1: Comparison of Biocatalytic Methods for Stereoselective Reduction

Enzyme SourceSubstrateProductEnantiomeric Excess (ee)Key Features
Rhodotorula rubra3-Quinuclidinone(R)-3-Quinuclidinol>99.9% nih.govNADPH-dependent; co-expression with glucose dehydrogenase for cofactor regeneration. nih.gov
Microbacterium luteolum3-Quinuclidinone(R)-(-)-3-Quinuclidinol>99.9% nih.govmdpi.comNADH-dependent; co-expression with alcohol dehydrogenase for cofactor regeneration. nih.govmdpi.com
Kaistia algarum3-Quinuclidinone(R)-Quinuclidinol>99.9% jiangnan.edu.cnRobust biocatalyst tolerant to high substrate concentrations; no external cofactor needed. jiangnan.edu.cn

Diastereoselective synthesis is crucial when a molecule has multiple stereocenters, aiming to form a specific diastereomer. In the synthesis of derivatives from this compound, controlling the relative stereochemistry of the substituents is essential. For example, the reduction of the ketone can lead to different diastereomers of the corresponding alcohol or amine. The choice of reducing agent and reaction conditions plays a significant role in determining the diastereoselectivity of the product. elsevierpure.com

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic mixture into a single enantiomer with a theoretical yield of 100%. wikipedia.org This is achieved by combining a rapid racemization of the starting material with a stereoselective reaction that consumes only one of the enantiomers. wikipedia.org

In the context of this compound, DKR has been applied to its racemic form. google.com A process involving treatment with L-tartaric acid allows for the precipitation of the (S)-isomer as a tartrate salt in high yield. google.com Crucially, under the reaction conditions, the undesirable (R)-isomer is converted into the (S)-isomer, thus maximizing the yield of the desired enantiomer. google.com This kinetic separation is promoted by the combination of a chiral organic acid (like tartaric acid) and an organic carboxylic acid in an appropriate solvent. google.com This demonstrates that not only is the salt of the S-isomer selectively precipitated, but the R-isomer is also epimerized to the S-isomer under the reaction conditions. google.com

Enantioselective Synthesis of this compound

Green Chemistry Approaches in this compound Synthesis

Modern synthetic routes prioritize sustainability by minimizing waste, avoiding hazardous materials, and improving energy efficiency. smolecule.com The development of green chemistry approaches for synthesizing this compound focuses on the core reaction, a Michael addition, to make it more environmentally sound. patsnap.com

A significant advancement in the synthesis of this compound involves the replacement of hazardous solvents with safer alternatives. google.comwipo.int Early laboratory syntheses may have utilized solvents like benzene, but current industrial processes favor less toxic and expensive options. google.com Aprotic polar solvents such as tetrahydrofuran (THF) and particularly 2-methyltetrahydrofuran (B130290) (2-MeTHF) are now commonly employed. smolecule.comgoogle.com The use of 2-MeTHF is a notable improvement due to its lower toxicity profile. google.com

Furthermore, the transition from stoichiometric reagents to catalytic systems represents a key green improvement. Instead of using copper(I) salts in equimolar amounts relative to the reactants, modern methods use only small, catalytic quantities. google.comwipo.int This shift dramatically reduces the amount of metal waste generated, which in turn simplifies the purification process and lessens the environmental impact of the synthesis. wipo.int Water-based synthesis is also an emerging area in green chemistry that offers a significantly more benign alternative to organic solvents. smolecule.com

The primary sustainable process for producing this compound involves a Michael addition of a Grignard reagent to (Z)-2-benzylidenequinuclidin-3-one, facilitated by a copper(I) salt catalyst. patsnap.comgoogle.com The design of this catalytic system is crucial for its high efficiency and sustainability. wipo.int

Simple, inexpensive copper(I) salts like copper(I) iodide (CuI) and copper(I) chloride (CuCl) have proven to be highly effective. google.com Research indicates that using these salts in catalytic amounts, typically between 3% and 5% molar relative to the Grignard reagent, is optimal. smolecule.comgoogle.com This catalytic approach provides high product yields while minimizing the need for the metal catalyst, which is a core principle of green chemistry. wipo.int Copper(I) iodide, in particular, has been shown to offer superior performance, leading to higher yields and fewer side products compared to other copper salts. smolecule.com The catalytic cycle involves the formation of an organocuprate intermediate that efficiently undergoes the desired 1,4-addition to the α,β-unsaturated ketone. smolecule.com

Scale-Up Considerations and Industrial Production Methods

The industrial production of this compound is centered around the robust and scalable copper-catalyzed Michael addition. patsnap.comgoogle.com The process is typically carried out in large, jacketed steel reactors that allow for precise temperature control under an inert atmosphere. smolecule.com

A typical industrial batch process involves charging the reactor with a suitable solvent, such as 2-MeTHF, and the phenylmagnesium halide Grignard reagent. google.com The solution is then cooled to a specific temperature, often between 0°C and 2°C, at which point the copper(I) salt catalyst is introduced. google.com A suspension of the starting material, 2-benzylidene-3-quinuclidinone, in the same solvent is then added slowly to the cooled mixture. google.com The reaction is generally rapid, often reaching completion within 30 minutes, resulting in high yields (around 90%) and excellent purity (greater than 99%) after workup and crystallization. google.com For large-scale operations, practical steps such as the azeotropic removal of water from the reaction mixture using a solvent like toluene (B28343) may be employed prior to the reaction to ensure consistency and high conversion. patsnap.com This efficient and high-yielding catalytic method is well-suited for industrial-scale synthesis due to its use of less toxic solvents, minimal catalyst loading, and straightforward purification. google.comwipo.int

Interactive Data Table: Comparison of Catalytic Systems

The following table details the reaction conditions and outcomes for the synthesis of this compound using different copper catalysts, as described in patent literature. google.com

CatalystMolar % (to Grignard)SolventYieldPurity
Copper(I) Iodide (CuI)3%2-MeTHF/THF90%>99%
Copper(I) Chloride (CuCl)5%2-MeTHF/THF90%>99%

Chemical Reactivity and Derivatization Studies

Reactivity of the Quinuclidinone Ring System

The distribution of electron density within the 2-Benzhydrylquinuclidin-3-one molecule defines its centers of reactivity. A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond, while an electrophile accepts a pair of electrons. masterorganicchemistry.com The vast majority of organic reactions involve a nucleophile attacking an electrophile. masterorganicchemistry.com

In this compound, several key reactive sites can be identified:

Electrophilic Center : The carbonyl carbon at the C-3 position is significantly electron-deficient due to the high electronegativity of the adjacent oxygen atom. This renders the carbon atom electrophilic and susceptible to attack by nucleophiles. youtube.com

Nucleophilic Centers :

The oxygen atom of the carbonyl group possesses lone pairs of electrons and a partial negative charge, making it a nucleophilic center, particularly in its ability to be protonated under acidic conditions. youtube.com

The bridgehead nitrogen atom of the quinuclidine (B89598) ring has a lone pair of electrons and behaves as a Lewis base or nucleophile. However, its accessibility can be sterically hindered by the bicyclic structure.

The greater electronegativity of the nitrogen atom in the ring system tends to decrease the electron density of the ring carbons, which can influence their susceptibility to certain chemical transformations. uoanbar.edu.iq

The ketone at the C-3 position is the most reactive functional group in the molecule for derivatization. It serves as a primary site for nucleophilic addition reactions, a common reaction pathway for aldehydes and ketones. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which can then be protonated or undergo further transformations. Key derivatizations, such as reduction to alcohols and conversion to imines, occur at this position and are detailed in section 3.2.

The C-2 position is directly adjacent to the bridgehead nitrogen and is substituted with a large benzhydryl (diphenylmethyl) group. This bulky substituent provides significant steric hindrance, which generally limits the accessibility of the C-2 position for further reactions. While the synthesis of the parent compound may involve creating the C-2 substitution, the reactivity of the final molecule at this position is sterically restricted.

Functional Group Interconversions of this compound

The carbonyl group is the principal handle for the chemical modification of this compound, allowing for its conversion into a variety of other functional groups, particularly alcohols and amines.

The ketone at the C-3 position can be readily reduced to a secondary alcohol, yielding 2-benzhydrylquinuclidin-3-ol. This transformation is a standard functional group interconversion in organic synthesis. The reaction involves the addition of a hydride ion (H⁻) from a reducing agent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

Common laboratory reducing agents for this type of transformation include:

Sodium borohydride (NaBH₄)

Lithium aluminum hydride (LiAlH₄)

The choice of reagent can influence the stereochemical outcome of the reaction, potentially leading to different diastereomers of the resulting alcohol.

The reaction of this compound with a primary amine (R-NH₂) under acid-catalyzed conditions leads to the formation of an imine. libretexts.org This process is a reversible reaction that operates under thermodynamic control. rsc.org

The mechanism proceeds through two key stages:

Carbinolamine Formation : The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon. A proton is then transferred from the nitrogen to the oxygen, resulting in a neutral intermediate called a carbinolamine. libretexts.org

Dehydration to Imine : The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O). Subsequent elimination of water and loss of a proton from the nitrogen atom yields the final imine product. libretexts.org

This imine can be isolated or, more commonly, reduced in situ to form a secondary amine. This two-step process, often performed as a one-pot reaction, is known as reductive amination. nih.gov Reductive amination is a cornerstone of medicinal chemistry for C-N bond formation. nih.gov

A specific application of this is the reductive amination of this compound with benzylamine (B48309) to prepare (S,S)-cis-2-benzhydryl-3-benzylaminoquinuclidine, an intermediate for pharmacologically active molecules. google.com The process involves the initial formation of the imine, which is then reduced. google.com This reduction can be achieved using a variety of reagents. google.com

Table 1: Reagents and Conditions for Reductive Amination of this compound

Step Reagent/Condition Purpose Reference
Imine Formation Benzylamine Primary amine source google.com
Aluminum tri-isopropoxide or Titanium tetra-isopropoxide Mild Lewis acid catalyst google.com
Tetrahydrofuran (B95107) (THF) Solvent google.com
Reduction (in-situ) Hydrogen gas with Platinum on carbon (Pt/C) Reducing agent and catalyst for hydrogenation google.com
Alternative Reducing Agents Sodium cyanoborohydride, Sodium triacetoxyborohydride, Sodium borohydride, Zinc/HCl, Borane dimethylsulfide, Formic acid Reagents for reducing the imine to an amine google.com

Oxidation Reactions

The chemical structure of this compound possesses two primary sites susceptible to oxidation: the tertiary amine of the quinuclidine ring and the carbon atom alpha to the ketone. The nitrogen atom in the quinuclidine structure can be oxidized to form an N-oxide, a common metabolic transformation for tertiary amines. nih.gov This reaction typically involves reagents like hydrogen peroxide or peroxy acids. For instance, the reaction of a tertiary amine, such as the methylpiperazine moiety in sildenafil, with hydrogen peroxide leads to the corresponding N-oxide. nih.gov

Furthermore, the ketone group can facilitate oxidation at the adjacent C4 position under specific conditions. While direct oxidation studies on this compound are not extensively detailed in the literature, related ketones can undergo oxidation reactions that lead to C-C bond cleavage. nih.gov This type of reaction, often mediated by reagents like copper and iodine in the presence of oxygen, can transform a ketone into an amide by cleaving the bond between the carbonyl carbon and the alpha-carbon. nih.gov

Derivatization Strategies for Structural Modification

The this compound molecule serves as a key intermediate for the synthesis of a wide range of derivatives, primarily through modifications at three key locations: the benzhydryl group, the quinuclidine nitrogen, and the C-3 ketone. smolecule.comtbdpharmatech.com These derivatization strategies are crucial for developing new chemical entities with potentially unique properties.

Modification of the Benzhydryl Moiety

The benzhydryl group, consisting of two phenyl rings attached to the same carbon, offers a large surface for modification through electrophilic aromatic substitution. Introducing various substituents onto these phenyl rings is a common strategy to alter the molecule's steric and electronic properties. Research has shown the synthesis of derivatives where the phenyl rings are substituted with groups such as methoxy, tert-butyl, or isopropyl. pharmaffiliates.comgoogle.com These modifications are typically incorporated by starting with substituted benzaldehydes in the initial stages of the synthesis or by direct functionalization of the phenyl rings in a later step.

Below is a table of representative modifications on the benzhydryl or related benzyl moieties found in derivatives of the 2-benzhydrylquinuclidine scaffold.

Derivative Name Modification Reference
(2R,3R)-2-Benzhydryl-N-(5-(tert-butyl)-2-methoxybenzyl)quinuclidin-3-amineIntroduction of tert-butyl and methoxy groups on the N-benzyl substituent. pharmaffiliates.com
N-[[2-methoxy-5-(1-methylethyl)phenyl]methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amineIntroduction of methoxy and isopropyl groups on the N-benzyl substituent. google.com

Quaternization of the Nitrogen Atom

The tertiary nitrogen atom within the quinuclidine ring is nucleophilic and can be readily quaternized by reaction with alkylating agents. This reaction involves treating this compound or its derivatives with an electrophile, such as an alkyl halide (e.g., methyl iodide), to form a quaternary ammonium (B1175870) salt. google.com This modification introduces a permanent positive charge to the molecule, which significantly increases its polarity and can alter its biological disposition. The steric hindrance around the nitrogen atom, influenced by the bulky benzhydryl group at the adjacent C-2 position, can affect the rate and feasibility of this reaction.

Introduction of Heterocyclic Rings and Other Functional Groups

The ketone at the C-3 position is the most versatile functional group for introducing structural diversity, including heterocyclic rings. A primary strategy involves the reductive amination of the ketone. For example, reaction of this compound with benzylamine under reducing conditions yields cis-2-benzhydryl-3-benzylaminoquinuclidine. google.com The resulting secondary amine can then be acylated with carboxylic acids containing heterocyclic motifs or further alkylated.

Heterocyclic compounds are a major class of organic molecules that are integral to medicinal chemistry. nih.gov The introduction of heterocycles like triazoles, pyrimidines, or indoles can impart specific biological activities. nih.govbeilstein-journals.org These rings can be introduced by coupling the amine derivative of 2-benzhydrylquinuclidine with a heterocycle-containing carboxylic acid or halide.

Key transformations at the C-3 position include:

Reductive Amination: Conversion of the ketone to a primary or secondary amine, which serves as a handle for further functionalization. google.com

Reduction to Alcohol: The ketone can be reduced to the corresponding alcohol (2-benzhydrylquinuclidin-3-ol), which can then be used in esterification or etherification reactions to attach other functional groups.

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond, allowing for the attachment of various substituents.

Mechanistic Investigations and Computational Chemistry

Reaction Mechanism Elucidation for Key Transformations

The primary route for synthesizing 2-Benzhydrylquinuclidin-3-one involves the copper-catalyzed Michael addition (also known as conjugate addition) of a phenyl Grignard reagent to the α,β-unsaturated ketone, (Z)-2-benzylidenequinuclidin-3-one. This transformation is crucial as it stereoselectively forms the key carbon-carbon bond at the C2 position of the quinuclidine (B89598) core.

The synthesis of this compound is achieved through a copper(I)-catalyzed 1,4-conjugate addition of a phenylmagnesium halide (a Grignard reagent) to (Z)-2-benzylidenequinuclidin-3-one. The use of a copper catalyst is essential to favor the 1,4-addition over the competing 1,2-addition to the carbonyl group that is typical for Grignard reagents alone nih.gov. The generally accepted mechanistic pathway for this class of reactions proceeds through several key steps, as outlined below.

Table 1: Mechanistic Steps in the Formation of this compound

Step Description Reactants Intermediates/Products
1 Transmetalation Phenylmagnesium halide, Copper(I) salt (e.g., CuBr, CuI) Phenylcopper species, Magnesium halide salt
2 π-Complex Formation Phenylcopper, (Z)-2-benzylidenequinuclidin-3-one Organocopper π-complex
3 Conjugate Addition Organocopper π-complex Copper(III) enolate intermediate
4 Reductive Elimination Copper(III) enolate intermediate Magnesium enolate of the product, Regenerated Copper(I) catalyst

| 5 | Protonation | Magnesium enolate, Acidic workup (e.g., NH₄Cl solution) | this compound |

The stereoselectivity of the reaction is influenced by the geometry of the transition states, where the bulky benzhydryl group and the rigid quinuclidine skeleton create significant steric hindrance, guiding the approach of the nucleophile.

The key to the efficiency and selectivity of the transformation lies in the nature of the intermediates and transition states involved.

Organocopper Intermediate : The reaction between the Grignard reagent (phenylmagnesium halide) and the copper(I) salt generates a more reactive and selective organocopper species, likely a Gilman-type cuprate or a related phenylcopper compound. This intermediate is softer than the original Grignard reagent, which predisposes it to attack the softer electrophilic β-carbon of the enone system (1,4-addition) rather than the harder carbonyl carbon (1,2-addition) nih.gov.

π-Complex : Before the addition, the organocopper reagent coordinates to the alkene of the benzylidenequinuclidinone, forming a π-complex. This pre-organization orients the reactants for the subsequent nucleophilic attack.

Transition State of Addition : The conjugate addition itself proceeds through a cyclic transition state. The geometry of this state is critical for determining the stereochemical outcome. The precise structure of the transition state can be complex and may involve coordination of the magnesium cation to the carbonyl oxygen, further activating the substrate and stabilizing the developing negative charge. Computational studies on similar Michael additions suggest that this step, the C-C bond formation, is often the rate-determining step of the catalytic cycle nih.gov.

Copper(III) Enolate : The nucleophilic attack results in a transient copper(III) intermediate. This species is unstable and rapidly undergoes reductive elimination.

Magnesium/Copper Enolate : Following reductive elimination, a magnesium or copper enolate of the final product is formed. This enolate is stable until it is protonated during the aqueous workup step to yield the final ketone product, this compound.

Computational Modeling and Quantum Chemical Calculations

While specific computational studies exclusively focused on this compound are not widely available in published literature, the application of standard computational chemistry methods can provide significant insights into its structure, reactivity, and properties.

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and reactivity of molecules. A DFT study of this compound would typically be performed at a level of theory like B3LYP with a basis set such as 6-311++G(d,p) to accurately model its properties ruc.dk.

Such a study would yield valuable information on:

Optimized Geometry : Calculation of the lowest energy three-dimensional structure, providing precise bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity nih.gov.

Global Reactivity Descriptors : From the HOMO and LUMO energies, various descriptors can be calculated to quantify reactivity. These parameters help in predicting how the molecule will interact with other reagents researchgate.netchemrxiv.org.

Table 2: Representative Global Reactivity Descriptors from Conceptual DFT

Descriptor Formula Chemical Significance
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Chemical Potential (μ) μ = -(I + A) / 2 The "escaping tendency" of electrons from a system.

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Molecular Electrostatic Potential (MEP) : An MEP map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the carbonyl oxygen would be expected to be the most electron-rich site, while the carbonyl carbon would be an electrophilic site.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time mdpi.com. An MD simulation of this compound, typically in a solvated environment, could provide insights into its dynamic behavior and interactions with biological macromolecules, such as receptors or enzymes nih.govfrontiersin.org.

Key applications of MD simulations for this compound would include:

Conformational Stability : Although the quinuclidine core is rigid, MD simulations can explore the flexibility of the benzhydryl substituent and confirm the stability of the lowest-energy conformation.

Solvation Effects : Simulating the molecule in a solvent like water would reveal how solvent molecules arrange around it and influence its conformation and availability for binding.

Binding Dynamics : If a biological target is known, MD simulations can model the process of this compound binding to it. This can reveal the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, calculate the binding free energy, and identify the most stable binding pose nih.govrsc.org.

Computational methods are frequently used to predict spectroscopic data, which can aid in the structural elucidation and characterization of novel compounds.

NMR Spectroscopy Prediction : DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy ruc.dknih.govmdpi.comnih.gov. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data can confirm the structural assignment.

Infrared (IR) Spectroscopy Prediction : The vibrational frequencies of the molecule can also be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, this would allow for the assignment of key vibrational modes, such as the characteristic C=O stretch of the ketone and the C-H stretches of the aromatic and aliphatic portions.

Conformational Analysis : The conformational landscape of this compound is dominated by the rigid 1-azabicyclo[2.2.2]octane system. However, rotation around the C2-C(benzhydryl) bond is possible. A conformational analysis, using methods like systematic grid scans or stochastic methods like Monte Carlo, could identify the most stable rotamers (rotational isomers) and the energy barriers between them nih.gov. This is crucial as the molecule's biological activity often depends on its ability to adopt a specific low-energy conformation.

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies on derivatives of this compound have been instrumental in elucidating the key structural motifs required for biological activity. These investigations have primarily focused on modifications of the core quinuclidine scaffold and the benzhydryl moiety to optimize potency and selectivity for various biological targets, including receptors involved in inflammation and neurotransmission.

Research into the anti-inflammatory properties of 2-benzhydryl-3-quinuclidinol, the reduced alcohol derivative of the parent ketone, has revealed several critical SAR insights. The stereochemistry at the C2 and C3 positions of the quinuclidine ring is a crucial determinant of activity. Specifically, the cis isomers have been found to be more potent than their trans counterparts. This suggests that the spatial orientation of the bulky benzhydryl group relative to the hydroxyl group is vital for optimal interaction with the biological target.

Furthermore, substitutions on the phenyl rings of the benzhydryl group significantly modulate activity. The introduction of fluorine atoms, for example, has been shown to enhance anti-inflammatory effects. The difluorinated analog, cis-2-(4,4'-difluorobenzhydryl)-3-quinuclidinol, was identified as the most active compound in its series, indicating that electron-withdrawing groups on the phenyl rings can lead to a favorable increase in potency.

The integrity of the quinuclidine core itself is also essential. The basic nitrogen atom within the bicyclic system is considered vital for biological activity. When this nitrogen is removed, as in the carbocyclic analog cis-3-(4,4'-difluorobenzhydryl)bicyclo[2.2.2]octan-2-one, a significant loss of activity is observed, highlighting the importance of the tertiary amine for receptor interaction, likely through protonation and formation of an ionic bond.

In a separate line of investigation, derivatives of this compound have been developed as potent and selective nonpeptide antagonists for the substance P (NK1) receptor. The parent ketone is a precursor to the biologically active amine derivatives, such as (2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine. SAR studies in this series have demonstrated that the nature of the substituent on the 3-amino group is critical for potency. The N-benzyl group and its substituted analogs, particularly with methoxy groups, have been found to confer high affinity for the NK1 receptor. The stereochemistry is again paramount, with the (2S,3S) configuration being optimal for antagonist activity.

The following table summarizes the key structure-activity relationships for derivatives of this compound.

Compound Scaffold Modification Effect on Biological Activity Target/Activity
2-Benzhydryl-3-quinuclidinoltrans-isomer vs. cis-isomercis-isomers show higher activityAnti-inflammatory
cis-2-Benzhydryl-3-quinuclidinolMonofluoro- vs. Difluoro-benzhydrylDifluorination of phenyl rings increases potencyAnti-inflammatory
Quinuclidine CoreReplacement of Nitrogen with CarbonResults in a marked decrease in activityAnti-inflammatory
cis-2-Benzhydryl-3-aminoquinuclidineN-substitution (e.g., with methoxybenzyl)Essential for high-affinity bindingSubstance P (NK1) Antagonism
2-Benzhydryl-3-aminoquinuclidineStereochemistry (2S,3S) vs. other isomers(2S,3S) configuration is optimal for potencySubstance P (NK1) Antagonism

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This model then serves as a template for the design of new ligands with potentially improved potency, selectivity, and pharmacokinetic properties.

For the derivatives of this compound, particularly those acting as neurokinin (NK) receptor antagonists, pharmacophore models have been developed to understand the key interaction points with the receptor. These models are crucial for designing novel antagonists with optimized binding characteristics.

A typical pharmacophore model for a quinuclidine-based NK1 antagonist derived from the this compound scaffold includes several key features:

Hydrophobic/Aromatic Groups: The two phenyl rings of the benzhydryl moiety serve as critical hydrophobic features. These aromatic rings are thought to engage in π-π stacking or hydrophobic interactions within a pocket of the receptor. The spatial relationship between these two rings, whether in a parallel displaced or an edge-to-face conformation, is a defining element of the pharmacophore.

A third Hydrophobic Group: An additional hydrophobic feature, which can be either aromatic or aliphatic, is often part of the model, corresponding to the substituent on the 3-amino group (e.g., the methoxyphenyl ring in potent NK1 antagonists).

Hydrogen Bond Acceptors and Donors: The model typically includes vectors for hydrogen bond acceptors and a hydrogen bond donor. The basic nitrogen of the quinuclidine ring is a key feature, acting as a hydrogen bond acceptor or, when protonated, as a cationic center interacting with an anionic residue on the receptor. Other heteroatoms, such as the oxygen in a methoxy substituent or the nitrogen in the 3-amino group, can also serve as hydrogen bond acceptors or donors.

These pharmacophore models are evaluated and refined using known active and inactive compounds. A robust model should be able to distinguish between molecules with high and low affinity for the target receptor. Once validated, the pharmacophore model becomes a powerful tool for ligand design. It can be used as a 3D query to screen large virtual databases of chemical compounds to identify novel scaffolds that match the required pharmacophoric features.

Furthermore, this modeling guides the rational design of new derivatives. For instance, based on the pharmacophore, medicinal chemists can propose modifications to the this compound core structure to enhance interactions with the receptor. This could involve altering the substitution pattern on the phenyl rings to improve hydrophobic interactions, modifying the linker and substituent at the 3-position to optimize hydrogen bonding, or rigidifying the structure to lock it into the bioactive conformation predicted by the model. This iterative process of computational modeling followed by chemical synthesis and biological evaluation is a cornerstone of modern drug discovery, enabling the efficient development of new therapeutic agents.

Applications in Advanced Organic Synthesis

2-Benzhydrylquinuclidin-3-one as a Chiral Building Block

In asymmetric synthesis, a chiral building block is an enantiomerically pure compound used as a starting material to construct more complex molecules, transferring its specific stereochemistry to the final product. This compound serves as a crucial chiral building block, particularly its specific enantiomers, in the stereoselective synthesis of pharmaceutical agents. chinesechemsoc.org

The utility of this compound as a chiral synthon is exemplified by the distinct roles of its enantiomers. The (S)- and (R)- isomers are key intermediates for producing specific stereoisomers of active pharmaceutical ingredients (APIs). The defined stereocenter at the 2-position of the quinuclidine (B89598) ring dictates the spatial arrangement of the final molecule, which is critical for its biological activity and interaction with specific receptors.

Synthesis of Complex Polycyclic Systems and Alkaloid-like Structures

The quinuclidine ring system is a foundational structure in a number of naturally occurring compounds, most notably the Cinchona alkaloids such as quinine. chinesechemsoc.org These complex polycyclic molecules have presented significant challenges and landmarks in the field of organic synthesis.

While the rigid bicyclic framework of this compound makes it a theoretical candidate for elaboration into more complex polycyclic systems, its application in this area is not widely documented beyond its primary use as a pharmaceutical intermediate. The development of synthetic strategies, such as iridium-catalyzed intramolecular allylic dearomatization, has enabled the asymmetric construction of novel quinuclidine derivatives fused with other ring systems. chinesechemsoc.org However, the specific use of this compound as a precursor in annulation or cycloaddition reactions to build diverse, novel polycyclic or alkaloid-like scaffolds is not extensively reported in the available literature.

Role in the Development of Targeted Organic Catalysts

Quinuclidine derivatives have a well-established role as privileged components in the design of catalysts and ligands for asymmetric catalysis. chinesechemsoc.org For example, chiral ligands derived from the Cinchona alkaloids, which feature a quinuclidine core, have been successfully used in processes like catalytic asymmetric transfer hydrogenation of ketones with excellent enantioselectivities. nih.gov These ligands modify the reactivity and selectivity of a metal center to preferentially form one enantiomer of the product.

Despite the prevalence of the quinuclidine scaffold in catalysis, the specific role of this compound in the development of targeted organic catalysts is not documented in the reviewed scientific literature. The research focus for this particular compound has been centered on its application as a synthetic intermediate rather than as a precursor for chiral ligands or organocatalysts. The development of novel quinuclidinone derivatives continues to be an active area of research, but the application of the 2-benzhydryl substituted version in catalysis has not been a primary direction. chinesechemsoc.org

Enantiopure Intermediate in Pharmaceutical Synthesis

The most significant application of this compound is as an enantiopure intermediate in the synthesis of active pharmaceutical ingredients. google.comtbdpharmatech.com Specifically, (S)-2-benzhydrylquinuclidin-3-one is a key intermediate in the industrial production of Maropitant, a neurokinin-1 (NK1) receptor antagonist used as an antiemetic in veterinary medicine. nih.govresearchgate.net

The synthesis of Maropitant requires the specific (2S,3S) stereochemistry for its biological activity. This stereochemistry is established starting from the chiral building block, (S)-2-benzhydrylquinuclidin-3-one. The synthetic route involves a stereoselective reduction of the ketone at the 3-position to an alcohol, followed by conversion of the alcohol to an amine, and subsequent coupling with the required side chain.

A key transformation is the reduction of the ketone. One patented method describes the reduction of (S)-2-benzhydrylquinuclidin-3-one using sodium metal in isopropanol and toluene (B28343) to yield (2S,3R)-2-benzhydrylquinuclidin-3-ol. nih.gov This alcohol is then activated (e.g., as a mesylate) and subsequently displaced with 2-methoxy-5-tert-butyl-benzylamine to introduce the final side chain and establish the desired (2S,3S) configuration of Maropitant. nih.gov This process highlights the critical role of the enantiopure ketone in ensuring the stereochemical integrity of the final drug product.

Starting MaterialKey TransformationIntermediate ProductFinal ProductReference
(S)-2-Benzhydrylquinuclidin-3-oneStereoselective reduction of the ketone group(2S,3R)-2-Benzhydrylquinuclidin-3-olMaropitant nih.gov

Advanced Research in Biological and Pharmacological Contexts Excluding Dosage/administration

Investigation of Molecular Targets and Mechanism of Action

The unique three-dimensional structure of the quinuclidinone core makes it an ideal framework for developing ligands that can interact with a diverse range of biological targets. Research has focused on understanding how these molecules exert their effects at a molecular level.

Muscarinic Receptor Antagonism and Cholinesterase Inhibition

The cholinergic system is a key target for quinuclidine-based compounds. Derivatives have been investigated for their ability to modulate cholinergic signaling through two primary mechanisms: direct receptor binding and enzyme inhibition.

A series of derivatives of 3-(2-benzofuranyl)quinuclidin-2-ene have been synthesized and evaluated as novel muscarinic antagonists. nih.gov The affinity of these compounds was determined through competition experiments in various tissue homogenates, including the cerebral cortex and heart, using a radioligand to identify their binding capacity. nih.gov Functional assays on isolated guinea pig urinary bladder confirmed their antimuscarinic potency. nih.gov Furthermore, a study of 14 N-alkyl quaternary quinuclidines demonstrated their potential as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.com All tested compounds in this series inhibited both enzymes in the micromolar range, with two bisquaternary derivatives showing the highest potency. mdpi.com This dual action on both muscarinic receptors and cholinesterases highlights the potential of the quinuclidine (B89598) scaffold in modulating the cholinergic system. nih.govmdpi.com

Potential in Neurological Applications

The modulation of the cholinergic system is a critical strategy in the management of neurodegenerative diseases. nih.gov Cholinesterase inhibitors, for instance, are a therapeutic class used in conditions like Alzheimer's disease to address the deficit of the neurotransmitter acetylcholine. mdpi.comnih.gov Given that derivatives of the quinuclidine core have been shown to inhibit both acetylcholinesterase and butyrylcholinesterase, they are considered for further investigation in the context of neurological disorders. mdpi.com The development of compounds that can interact with these pharmacological targets is a continuing area of research for potential therapeutic applications in neurodegenerative conditions. plos.org

Antiproliferative and Anticancer Activities of Derivatives

Derivatives of the quinuclidinone scaffold have demonstrated significant potential as antiproliferative and anticancer agents. Various studies have synthesized and tested novel analogues, revealing their cytotoxic effects against several cancer cell lines.

Research has identified two series of quinuclidinone analogues that act as anticancer agents, with four specific compounds significantly decreasing cell viability in H1299 lung cancer cell lines. Further studies have explored a new series of substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides and benzoates, which were screened for their anticancer activity. Among these, certain analogues exhibited potent activity. The mechanism of action for some quinuclidinone derivatives involves the induction of apoptosis. For example, in human breast cancer cells (MCF-7), these derivatives were found to promote apoptosis through pathways involving the release of cytochrome C. Patents have also been filed for 2,2-substituted quinuclidine-3-one derivatives for their potential use in cancer treatment by restoring the activity of mutant p53.

Derivative TypeCell LineActivityIC₅₀ Value (µM)
(Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzamidesA549 (Lung Carcinoma)Potent anticancer activityAnalogue 4c: 12.5
(Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoatesA549 (Lung Carcinoma)Potent anticancer activityAnalogue 5e: 10.2
(Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzamidesL132 (Normal Lung)Lower activity than in cancer cellsAnalogue 4c: >50
(Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoatesL132 (Normal Lung)Lower activity than in cancer cellsAnalogue 5e: >50

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from a study on novel quinuclidinone derivatives.

Other Pharmacological Activities (e.g., Anti-HIV, Substance P Antagonism)

Beyond cholinergic and anticancer research, the quinuclidine scaffold has been explored for other therapeutic targets.

Substance P Antagonism: A series of aza-tricyclic analogs of quinuclidine have been synthesized and identified as Substance P (SP) antagonists. The affinity of these compounds for the SP receptor was found to be dependent on the size and fusion mode of the ring system attached to the quinuclidine core. Substance P is a neuropeptide involved in inflammation and pain, making its antagonists a subject of interest for various disorders.

Anti-HIV Activity: While numerous heterocyclic compounds have been investigated for anti-HIV activity, research focusing specifically on quinuclidine derivatives is not prominent in the reviewed scientific literature. Studies have reported the anti-HIV potential of other nitrogen-containing heterocyclic scaffolds such as quinoxalines, isoquinolines, and betulin (B1666924) derivatives, which act through various mechanisms. However, specific data on the anti-HIV activity of 2-Benzhydrylquinuclidin-3-one or its direct derivatives is limited.

Cellular and Biochemical Studies

To understand the biological effects of this compound derivatives, researchers employ a range of cellular and biochemical assays. These studies are crucial for determining the compounds' impact on cell health and viability.

Cell Viability Assays and Cytotoxicity Evaluation

Cell viability and cytotoxicity assays are fundamental tools in the evaluation of novel pharmacologically active compounds. These assays measure parameters like metabolic activity or membrane integrity to quantify the number of living, healthy cells versus dead cells after exposure to a compound.

In the context of quinuclidinone derivatives, cell viability assays such as the MTT assay have been used extensively to determine their antiproliferative effects. For instance, the IC₅₀ values of novel quinuclidinone-based esters and amides were determined in A549 lung cancer cells and normal L132 lung cells. These studies revealed that the compounds were more cytotoxic to the cancer cells than to the normal cells, indicating a degree of selectivity. In another study, the cytotoxicity of quinuclidinone derivatives was assessed in human MCF-7 breast cancer cells and compared to normal breast epithelial cells (MCF-12a), again demonstrating a greater effect on the cancer cells. Further mechanistic studies have used techniques like DAPI staining and DNA fragmentation analysis to confirm that the observed cell death occurs via apoptosis.

Assay TypePurposeCell Lines UsedKey Findings
MTT Assay To determine cell viability and calculate IC₅₀ values of antiproliferative agents.A549 (Lung Cancer), L132 (Normal Lung), H1299 (Lung Cancer), MCF-7 (Breast Cancer), MCF-12a (Normal Breast).Quinuclidinone derivatives showed dose-dependent decreases in cell viability, with greater cytotoxicity in cancer cells versus normal cells.
Acridine Orange/Ethidium Bromide (AO/EB) Staining To visualize and differentiate between live, apoptotic, and necrotic cells.A549 (Lung Cancer).Confirmed the induction of cell death by quinuclidinone derivatives.
DAPI Staining To stain the cell nucleus and observe morphological changes associated with apoptosis (e.g., chromatin condensation).A549 (Lung Cancer).Provided insight into the mechanism of cell death, indicating apoptosis.
DNA Fragmentation Assay To detect the cleavage of DNA into fragments, a hallmark of apoptosis.A549 (Lung Cancer).Confirmed that the mode of cell death induced by the derivatives is apoptosis.
Hemolytic Assay To assess the blood compatibility of the compounds.Human Erythrocytes.Used to evaluate a key aspect of the compounds' preliminary safety profile.

Apoptosis Induction and DNA Fragmentation Studies

Current research on the direct effects of this compound on apoptosis induction and DNA fragmentation is limited. Apoptosis is a form of programmed cell death crucial for the normal development and homeostasis of multicellular organisms. A key feature of apoptosis is the activation of endonucleases that cleave DNA into internucleosomal fragments, a process that can be visualized through techniques like TUNEL assays. researchgate.netnih.gov While the broader class of quinuclidine derivatives has been investigated for various biological activities, specific studies detailing the apoptotic mechanisms of this compound, including its impact on the Bcl-2 family of proteins which are central regulators of caspase activation, are not extensively available in the current body of scientific literature. nih.gov

Biocatalysis for Derivative Production

The production of chiral derivatives of quinuclidinones is of significant interest in the pharmaceutical industry. Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, has emerged as a powerful and environmentally sustainable alternative to traditional chemical synthesis for producing optically pure compounds. nih.govquickcompany.inrsc.org

Enzymatic Reduction of Quinuclidinones

The enzymatic reduction of the parent compound, 3-quinuclidinone, to produce chiral 3-quinuclidinol (B22445) is a well-studied process that serves as a model for the synthesis of more complex derivatives like those of this compound. This bioreduction is typically achieved using various microorganisms or isolated enzymes, such as 3-quinuclidinone reductases (QNRs). nih.govresearchgate.net

These biocatalytic processes often employ whole-cell systems, such as E. coli, which can be engineered to co-express the desired reductase and a cofactor regeneration system. nih.govresearchgate.net Cofactor regeneration, for instance of NADH from NAD+, is essential for the economic feasibility of the process and can be achieved by coupling the primary reaction with a secondary reaction catalyzed by an enzyme like glucose dehydrogenase (GDH) or Leifsonia alcohol dehydrogenase (LSADH). nih.govresearchgate.net

Below is a table summarizing various biocatalytic systems used for the reduction of 3-quinuclidinone:

BiocatalystSubstrateProductCofactor Regeneration SystemConversion YieldOptical Purity (ee)Reference
E. coli co-expressing Kaistia granuli QNR (KgQR) and mutant GDH3-quinuclidinone(R)-3-quinuclidinolGlucose/GDHHigh>99% researchgate.net
E. coli co-expressing Microbacterium luteolum QNR and LSADH3-quinuclidinone(R)-(-)-3-quinuclidinol2-propanol/LSADH100%>99.9% nih.govresearchgate.net
Rhodococcus erythropolis WY1406 whole cellsquinuclidinone HCl(S)-3-quinuclidinolEndogenous93%>99% researchgate.net
Immobilized QNR from Microbacterium luteolum in E. coli3-quinuclidinone(R)-(-)-3-quinuclidinol2-propanol/LSADH100%>99.9% nih.gov

Engineering of Biocatalysts for Improved Stereoselectivity

The stereoselectivity of the enzymatic reduction is a critical factor, as often only one enantiomer of a chiral drug is active. quickcompany.in Researchers have focused on discovering and engineering novel enzymes to achieve high enantiomeric excess (ee) for either the (R) or (S) enantiomer of the resulting alcohol.

For instance, a novel NADH-dependent 3-quinuclidinone reductase (AtQR) from Agrobacterium tumefaciens has been identified and shown to have a significantly higher substrate-binding affinity compared to previously reported reductases. researchgate.net Furthermore, different microbial strains can exhibit opposite stereoselectivity. While many studies report the production of (R)-3-quinuclidinol, researchers have also identified a strain of Rhodococcus erythropolis that can produce (S)-3-quinuclidinol with high optical purity. researchgate.net

The engineering of these biocatalysts can also involve immobilization techniques, which can enhance enzyme stability and reusability, making the industrial application of these biocatalytic systems more viable. nih.govfrontiersin.org The development of heterogeneous biocatalytic hydrogenation, where enzymes are immobilized on a solid support like carbon, offers a decarbonized route that can be integrated into continuous flow reactors, providing a "slot-in" replacement for traditional metal catalysts. frontiersin.org

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies

The current primary route to 2-Benzhydrylquinuclidin-3-one involves a Michael addition of a Grignard reagent to (Z)-2-benzylidenequinuclidin-3-one, often catalyzed by copper(I) salts. While effective, future research is likely to focus on developing more efficient, sustainable, and versatile synthetic methods.

Potential areas of exploration include:

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including improved safety, scalability, and process control. nih.gov The synthesis of quinuclidinone derivatives could be adapted to a flow chemistry setup, potentially reducing reaction times and improving yields.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. gianettigroup.comthieme-connect.de Research into photocatalytic methods for the formation of the benzhydryl-quinuclidinone bond could offer a more environmentally friendly alternative to traditional methods that rely on stoichiometric organometallic reagents.

Biocatalysis: The use of enzymes to catalyze chemical reactions offers unparalleled stereoselectivity and sustainability. illinois.edu While biocatalytic methods have been successfully employed for the reduction of the ketone in the quinuclidinone core to produce chiral alcohols, researchgate.net future research could explore the enzymatic synthesis of this compound itself, potentially leading to a highly efficient and enantioselective process.

A comparison of current and potential future synthetic methodologies is presented in Table 1.

MethodologyCurrent StatusPotential Future AdvancementsKey Advantages of Future Methods
Michael Addition Well-established, often uses Grignard reagents and copper catalysts.Optimization for greener solvents and catalysts.Improved sustainability and cost-effectiveness.
Flow Chemistry Not widely reported for this specific compound.Development of continuous flow processes for synthesis and derivatization.Enhanced safety, scalability, and process control.
Photocatalysis Limited application in this specific synthesis.Exploration of light-mediated bond formation.Milder reaction conditions and reduced waste.
Biocatalysis Primarily used for downstream modifications (e.g., ketone reduction).Engineering of enzymes for the direct synthesis of the target molecule.High stereoselectivity and environmentally benign.

Exploration of New Derivatization Strategies for Enhanced Bioactivity

The ketone and the benzhydryl moieties of this compound offer multiple points for chemical modification, providing a rich platform for the discovery of new bioactive compounds.

Future derivatization strategies could focus on:

Late-Stage Functionalization: This approach involves the direct modification of a complex molecule at a late stage in the synthetic sequence, allowing for the rapid generation of a library of analogs. rsc.org Techniques for the late-stage functionalization of the quinuclidinone core or the phenyl rings of the benzhydryl group could accelerate the discovery of new drug candidates. researchgate.net

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold while maintaining similar biological activity. uniroma1.itnih.gov Starting from the this compound scaffold, computational and synthetic methods can be used to identify and synthesize novel core structures that may offer improved pharmacokinetic or pharmacodynamic properties. nih.govdtic.mil

Synthesis of Novel Analogs: Systematic modification of the benzhydryl group, for instance, by introducing different substituents on the phenyl rings or replacing one or both phenyl groups with other aromatic or heteroaromatic rings, could lead to derivatives with altered potency, selectivity, or metabolic stability.

Table 2 outlines potential derivatization strategies and their expected impact on bioactivity.

Derivatization StrategyTarget MoietyPotential ModificationsDesired Outcome
Late-Stage Functionalization Quinuclidinone core, Phenyl ringsC-H activation to introduce new functional groups.Rapid generation of diverse analogs for SAR studies.
Scaffold Hopping Quinuclidinone coreReplacement with other rigid bicyclic or tricyclic systems.Discovery of novel intellectual property, improved ADME properties.
Analog Synthesis Benzhydryl groupIntroduction of substituents on phenyl rings, replacement of phenyl rings.Enhanced potency, selectivity, and metabolic stability.

Advanced Computational Drug Design and Virtual Screening

Computational methods are indispensable tools in modern drug discovery, enabling the rational design of new molecules and the efficient screening of large compound libraries.

Future computational efforts related to this compound could involve:

Pharmacophore Modeling: Based on the structures of known active derivatives, pharmacophore models can be developed to define the key structural features required for biological activity. nih.govresearchgate.netmdpi.com These models can then be used as 3D queries to search virtual libraries for new compounds with the desired features. nih.govresearchgate.net

Virtual Screening: Large databases of chemical compounds can be computationally screened against the three-dimensional structure of a biological target, such as the NK1 receptor. nih.govnih.gov Derivatives of this compound can be included in these virtual screening campaigns to identify promising new drug candidates.

Structure-Based Drug Design: High-resolution crystal structures of target proteins in complex with ligands derived from this compound can guide the design of new analogs with improved binding affinity and selectivity. nih.gov

Table 3 summarizes the application of computational methods in the discovery of novel derivatives.

Computational MethodApplicationExpected Outcome
Pharmacophore Modeling Develop a 3D model of essential features for bioactivity.A validated model to guide the design and screening of new compounds.
Virtual Screening Screen large compound libraries against a biological target.Identification of novel hit compounds with desired biological activity.
Structure-Based Drug Design Utilize protein-ligand crystal structures to guide molecular design.Rational design of more potent and selective drug candidates.

Clinical Relevance and Therapeutic Potential of Derivatives

While this compound itself is an intermediate, its derivatives, particularly NK1 receptor antagonists, have significant clinical relevance and therapeutic potential.

Future research in this area will likely focus on:

Expansion of Therapeutic Indications: NK1 receptor antagonists are currently approved for the prevention of chemotherapy-induced and postoperative nausea and vomiting. However, the NK1 receptor is implicated in a wide range of physiological processes, and its antagonists are being investigated for the treatment of other conditions, including depression, anxiety, and pain. google.com

Oncology: The NK1 receptor is overexpressed in many types of cancer cells, and its antagonists have been shown to have antiproliferative, pro-apoptotic, and anti-angiogenic effects. google.com Further clinical trials are needed to evaluate the efficacy of NK1 receptor antagonists, alone or in combination with other anticancer agents, for the treatment of various malignancies.

Emerging Targets: As our understanding of the biological roles of the quinuclidinone scaffold expands, derivatives of this compound may be explored as ligands for other emerging therapeutic targets. nih.govnih.gov

Table 4 highlights the therapeutic potential of derivatives of this compound.

Therapeutic AreaCurrent Status of DerivativesFuture Directions
Emesis Approved NK1 receptor antagonists.Development of next-generation antiemetics with improved profiles.
Oncology Preclinical and early clinical studies of NK1 antagonists.Large-scale clinical trials to validate efficacy in various cancers.
CNS Disorders Investigational studies for depression, anxiety, and pain.Further clinical evaluation for neuropsychiatric and pain indications.
Inflammatory Diseases Preclinical evidence for anti-inflammatory effects.Exploration of potential applications in chronic inflammatory conditions.

This compound stands as a testament to the enduring importance of well-designed chemical intermediates in the quest for new medicines. While its current utility is firmly established, the future holds immense promise for this compound and its derivatives. Through the development of innovative synthetic methodologies, the exploration of novel derivatization strategies, the application of advanced computational tools, and the continued investigation of their therapeutic potential, the full value of the this compound scaffold can be realized, leading to the discovery of the next generation of impactful therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Benzhydrylquinuclidin-3-one, and how can researchers optimize yield and purity?

  • Methodological Guidance :

  • Route Selection : Start with quinuclidine derivatives and benzhydryl halides via nucleophilic substitution. Monitor steric hindrance using computational tools (e.g., DFT) to predict reaction feasibility .
  • Optimization : Use fractional factorial design to test variables (temperature, solvent polarity, catalyst loading). Characterize intermediates via TLC and HPLC to track byproducts .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol. Validate purity via NMR (¹H/¹³C) and melting point consistency .

Q. How should researchers characterize the structural identity of this compound?

  • Analytical Workflow :

  • Spectroscopy : Confirm the carbonyl group (C=O) via IR (1680–1720 cm⁻¹) and ¹³C NMR (~200 ppm). Assign benzhydryl protons using ¹H NMR (δ 5.2–5.5 ppm, singlet) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and isotopic patterns. Compare fragmentation pathways with simulated spectra (e.g., m/z 365.2 for C₂₄H₂₅NO⁺) .
  • X-ray Crystallography : If single crystals are obtained, resolve stereochemistry and confirm bond angles/planarity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Critical Analysis Framework :

  • Source Evaluation : Cross-reference primary literature (avoiding secondary summaries) to identify variations in assay conditions (e.g., cell lines, incubation times) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to assess significance of divergent results. For example, IC₅₀ discrepancies in kinase inhibition may stem from ATP concentration differences .
  • Reproducibility : Replicate key studies with standardized protocols (e.g., OECD guidelines) and report confidence intervals .

Q. What computational strategies are effective for studying the reactivity of this compound in catalytic systems?

  • Modeling Approaches :

  • Docking Studies : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., acetylcholinesterase). Validate poses via MD simulations (GROMACS) .
  • Reaction Mechanism : Map potential energy surfaces (PES) using Gaussian09 at the B3LYP/6-31G* level. Identify transition states and intermediates for nucleophilic attack pathways .
  • Electronic Effects : Calculate Fukui indices to pinpoint electrophilic/nucleophilic sites. Correlate with experimental substituent effects .

Critical Considerations for Researchers

  • Ethical Reporting : Disclose all synthetic yields, failed attempts, and instrumentation limits to avoid publication bias .
  • Interdisciplinary Collaboration : Partner with computational chemists for mechanistic insights and pharmacologists for bioactivity validation .
  • Data Sharing : Deposit raw spectra, crystallographic data, and assay results in repositories like ChemSpider or Zenodo to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.